molecular formula C14H17NO4 B13505516 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid

Cat. No.: B13505516
M. Wt: 263.29 g/mol
InChI Key: KTNFIIVAHZGIKA-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclopropylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:

    Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Cyclopropylpropanoic Acid Moiety: The cyclopropylpropanoic acid moiety can be introduced through various methods, including cyclopropanation reactions.

    Coupling Reaction: The protected amino group is then coupled with the cyclopropylpropanoic acid moiety using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group.

    Substitution: The compound can participate in substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used to remove the benzyloxycarbonyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases.

Major Products Formed

    Oxidation: Oxidation of the benzyloxycarbonyl group can lead to the formation of benzoic acid derivatives.

    Reduction: Reduction results in the removal of the protecting group, yielding the free amino compound.

    Substitution: Substitution reactions can introduce various functional groups at the amino position, leading to a wide range of derivatives.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group, which can then interact with enzymes or receptors. The cyclopropylpropanoic acid moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-cyclopropyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)

InChI Key

KTNFIIVAHZGIKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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